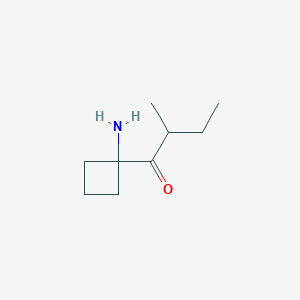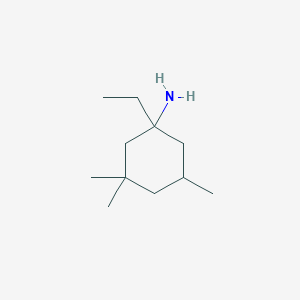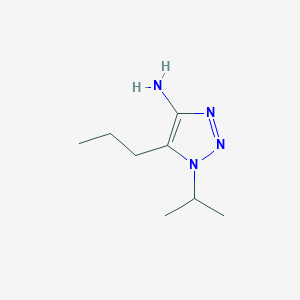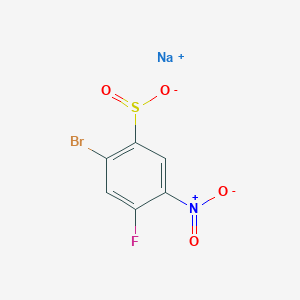![molecular formula C11H19Br B13166811 ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane: is an organic compound with the molecular formula C11H19Br and a molecular weight of 231.17 g/mol . This compound is a member of the cycloalkane family, characterized by its cyclobutane and cyclopentane rings, which are connected via a bromomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentane. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclobutylmethylcyclopentane.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
- Substitution reactions yield various substituted cyclobutylmethylcyclopentanes.
- Reduction reactions produce cyclobutylmethylcyclopentane.
- Oxidation reactions result in carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of cycloalkane derivatives on biological systems.
Medicine:
Drug Development: this compound may be explored for its potential therapeutic properties, including its use as a building block for drug candidates.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclobutane and cyclopentane rings provide structural stability and influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Cyclobutylmethylcyclopentane: Lacks the bromomethyl group, resulting in different reactivity and applications.
(1-Chloromethylcyclobutyl)methylcyclopentane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane is unique due to its specific combination of cyclobutane and cyclopentane rings connected by a bromomethyl group
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
InChI Key |
DFVINRWTOPBPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


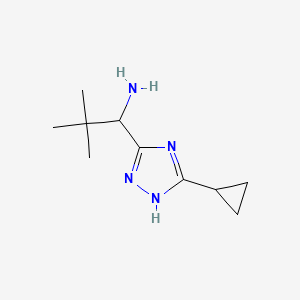
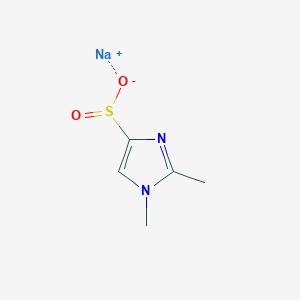
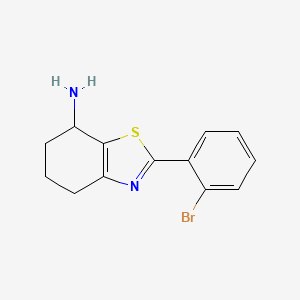
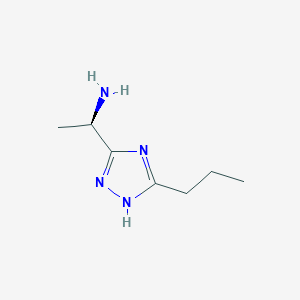
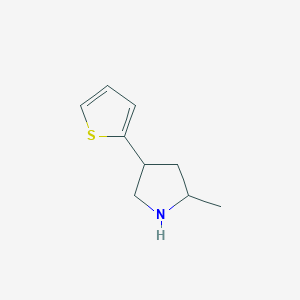
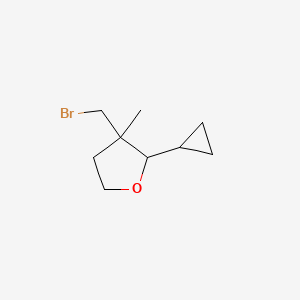
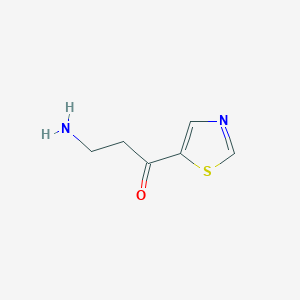
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)
